Cas no 1433990-32-9 (6,7,8,9-Tetrahydropyrazino[1,2-a]indol-1(2H)-one)
![6,7,8,9-Tetrahydropyrazino[1,2-a]indol-1(2H)-one structure](https://ja.kuujia.com/scimg/cas/1433990-32-9x500.png)
1433990-32-9 structure
商品名:6,7,8,9-Tetrahydropyrazino[1,2-a]indol-1(2H)-one
6,7,8,9-Tetrahydropyrazino[1,2-a]indol-1(2H)-one 化学的及び物理的性質
名前と識別子
-
- 6,7,8,9-Tetrahydropyrazino[1,2-a]indol-1(2H)-one
- BCP31690
- SB40428
- D73499
- 6,7,8,9-tetrahydro-2H-pyrazino[1,2-a]indol-1-one
- DA-44717
- KFHAERGBPCQZCJ-UHFFFAOYSA-N
- CS-0067713
- SCHEMBL14913653
- 1433990-32-9
-
- インチ: 1S/C11H12N2O/c14-11-10-7-8-3-1-2-4-9(8)13(10)6-5-12-11/h5-7H,1-4H2,(H,12,14)
- InChIKey: KFHAERGBPCQZCJ-UHFFFAOYSA-N
- ほほえんだ: O=C1C2=CC3CCCCC=3N2C=CN1
計算された属性
- せいみつぶんしりょう: 188.094963011g/mol
- どういたいしつりょう: 188.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 287
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 34
6,7,8,9-Tetrahydropyrazino[1,2-a]indol-1(2H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM327427-1g |
6,7,8,9-tetrahydro-2H-pyrazino[1,2-a]indol-1-one |
1433990-32-9 | 95%+ | 1g |
$*** | 2023-03-30 | |
Chemenu | CM327427-1g |
6,7,8,9-tetrahydro-2H-pyrazino[1,2-a]indol-1-one |
1433990-32-9 | 95%+ | 1g |
$2107 | 2021-08-18 |
6,7,8,9-Tetrahydropyrazino[1,2-a]indol-1(2H)-one 関連文献
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
-
3. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
1433990-32-9 (6,7,8,9-Tetrahydropyrazino[1,2-a]indol-1(2H)-one) 関連製品
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
推奨される供給者
atkchemica
(CAS:1433990-32-9)6,7,8,9-Tetrahydropyrazino[1,2-a]indol-1(2H)-one

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ